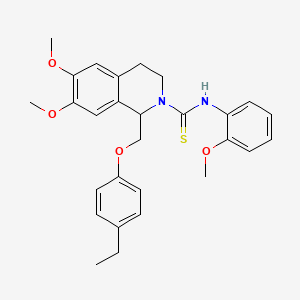
1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C28H32N2O4S and its molecular weight is 492.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a dihydroisoquinoline core with methoxy and ethoxy substituents, which are known to influence biological activity.
Antimicrobial Properties
Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme associated with antibiotic resistance in bacteria . This suggests that this compound may possess similar properties, potentially making it a candidate for further antimicrobial development.
Anticancer Activity
Isoquinoline derivatives have been investigated for their anticancer effects. In vitro studies show that certain modifications to the isoquinoline structure can enhance cytotoxicity against various cancer cell lines. The presence of methoxy groups has been correlated with increased potency against cancer cells . The specific compound may also exhibit this behavior due to its structural similarities with other active isoquinolines.
Neuroprotective Effects
Compounds with isoquinoline structures have been studied for neuroprotective effects. Research suggests that these compounds can modulate neurotransmitter systems and provide protection against neurodegenerative diseases . The specific compound might interact with dopamine receptors or other neurotransmitter pathways, offering potential therapeutic benefits in conditions like Parkinson's disease.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial resistance.
- Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells.
- Neurotransmitter Modulation : Potential interactions with dopamine and serotonin receptors could lead to neuroprotective outcomes.
Case Studies and Research Findings
A variety of studies have focused on the biological activities of related isoquinoline compounds. Below is a summary table highlighting key findings from recent research:
Eigenschaften
IUPAC Name |
1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4S/c1-5-19-10-12-21(13-11-19)34-18-24-22-17-27(33-4)26(32-3)16-20(22)14-15-30(24)28(35)29-23-8-6-7-9-25(23)31-2/h6-13,16-17,24H,5,14-15,18H2,1-4H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGUJCLGLROLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC=C4OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














